molecular formula C36H42ClN3O6 B12419906 Lercanidipine-13C,d3-1 (hydrochloride)

Lercanidipine-13C,d3-1 (hydrochloride)

Cat. No.: B12419906
M. Wt: 652.2 g/mol
InChI Key: WMFYOYKPJLRMJI-UJUGVVHISA-N
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Description

Lercanidipine-13C,d3-1 (hydrochloride) is a deuterium-labeled analogue of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker. It is primarily used for its antihypertensive properties, providing long-lasting blood pressure reduction and renal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lercanidipine-13C,d3-1 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Lercanidipine molecule. This process is typically carried out through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with 13C. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Lercanidipine-13C,d3-1 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the consistent incorporation of deuterium and 13C into the Lercanidipine molecule. The process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Lercanidipine-13C,d3-1 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Lercanidipine-13C,d3-1 (hydrochloride) may produce oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Lercanidipine-13C,d3-1 (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Lercanidipine.

    Biology: Employed in studies to understand the biological effects and mechanisms of action of Lercanidipine.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new formulations and delivery systems for Lercanidipine

Mechanism of Action

Lercanidipine-13C,d3-1 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This action relaxes the blood vessels, leading to a reduction in blood pressure. The molecular targets include the calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .

Comparison with Similar Compounds

Lercanidipine-13C,d3-1 (hydrochloride) is unique due to its deuterium and 13C labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Lercanidipine-13C,d3-1 (hydrochloride) stands out due to its enhanced stability and suitability for research applications.

Properties

Molecular Formula

C36H42ClN3O6

Molecular Weight

652.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3;

InChI Key

WMFYOYKPJLRMJI-UJUGVVHISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

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